
Militarine
Overview
Description
Militarine is a glycosidic compound primarily found in the tuber of Bletilla striata, a perennial herb within the Orchidaceae family . It is known for its diverse pharmacological properties, including neuroprotective effects, anti-inflammatory properties, and potential to improve cognitive impairment .
Mechanism of Action
Target of Action
Militarine, a glucosyloxybenzyl 2-isobutylmalate compound, is the lead member of secondary metabolites found in multiple medicinal plants of the orchid family . It has been shown to possess remarkable medicinal value, with potential for treating various diseases, including lung injury, brain nerve injury, cognitive impairment, aging, tumors, inflammation, peptic ulcers, and more . .
Mode of Action
This compound may alleviate neuroinflammation in BV-2 microglial cells, possibly by inhibiting the expression of neuroinflammatory cytokines through the TLR/NF-κB signaling pathway .
Biochemical Pathways
The proposed metabolic pathways of this compound include hydrolyzation, oxidation, glycosylation, esterification, sulfation, glucuronidation, and glycine conjugation . These pathways allow this compound and its metabolites to be distributed extensively in treated rats .
Result of Action
This compound has been found to exert significant neuroprotective effects . It can alleviate neuroinflammation in BV-2 microglial cells, possibly by inhibiting the expression of neuroinflammatory cytokines through the TLR/NF-κB signaling pathway . Additionally, this compound significantly reduces reactive oxygen species (ROS) generation and cell apoptosis and restores the mitochondrial membrane potential .
Biochemical Analysis
Biochemical Properties
Militarine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in phenylalanine metabolism, phenylpropanoid biosynthesis, and tyrosine metabolism . These interactions are essential for the biosynthesis of this compound in plants, where acetate ions promote its synthesis, while salicylic acid inhibits it . Additionally, regulators such as ferulic acid, 2-hydroxy-3-phenylpropionic acid, and cis-beta-D-Glucosyl-2-hydroxycinnamate have been identified as influencing this compound synthesis .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In BV-2 microglial cells, this compound has been found to alleviate neuroinflammation induced by particulate matter (PM 2.5) pollution . It achieves this by inhibiting the expression of proinflammatory cytokines such as tumor necrosis factor-α and interleukin-6 through the Toll-like receptor/NF-κB signaling pathway . This compound also reduces reactive oxygen species generation, prevents cell apoptosis, and restores mitochondrial membrane potential in these cells . These cellular effects highlight this compound’s potential in protecting against neuroinflammatory damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. For example, this compound inhibits the expression of Toll-like receptor 4, Toll-like receptor 2, and cyclo-oxygenase-2 at both the mRNA and protein levels . This inhibition reduces the activation of the NF-κB pathway, preventing the translocation of p65 to the nucleus and thereby suppressing the expression of proinflammatory cytokines . Additionally, this compound’s interaction with acetate ions and salicylic acid modulates its biosynthesis through specific metabolic pathways and gene expression changes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound and its metabolites are distributed extensively in treated rats, with six metabolites identified in cerebrospinal fluid . These metabolites are consistent with those observed after oral administration of gastrodin in rats . The stability and degradation of this compound, as well as its long-term effects on cellular function, are crucial for understanding its pharmacological potential. The systematic metabolic study of this compound in vivo provides valuable insights into its functions and central nervous system bioactivities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a prominent neuroprotective effect at specific dosages . The limited information on the metabolism of this compound impedes a comprehensive understanding of its biological actions and pharmacology
Metabolic Pathways
This compound is involved in several metabolic pathways, including hydrolyzation, oxidation, glycosylation, esterification, sulfation, glucuronidation, and glycine conjugation . These pathways are essential for the metabolism and distribution of this compound and its metabolites in vivo. The identification of 71 metabolites in rats, including 57 new metabolites, provides a comprehensive understanding of this compound’s metabolic profile . This knowledge is crucial for elucidating the functions and bioactivities of this compound in the central nervous system.
Transport and Distribution
This compound and its metabolites are transported and distributed extensively within cells and tissues. In rats, this compound and its metabolites were identified in various biofluids and tissues, including cerebrospinal fluid . The rapid transformation of this compound to its metabolites, such as gastrodin, isobutylmalic acid, and gymnoside I, suggests efficient transport and distribution mechanisms . These findings highlight the importance of understanding the transport and distribution of this compound for its pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Militarine can be synthesized through various chemical routes. One common method involves the use of glucosyloxybenzyl 2-isobutylmalate as a precursor . The synthesis typically involves steps such as esterification, glycosylation, and oxidation . Reaction conditions often include the use of catalysts like sodium acetate and solvents such as methanol .
Industrial Production Methods
In industrial settings, this compound is often produced through the extraction from Bletilla striata. The process involves the suspension-cultured callus of Bletilla striata, where sodium acetate and salicylic acid are introduced as elicitors to enhance the production of this compound . This method leverages integrated metabolomics and transcriptomics to optimize the yield .
Chemical Reactions Analysis
Types of Reactions
Militarine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different metabolites.
Hydrolyzation: This reaction breaks down this compound into simpler compounds.
Glycosylation: Addition of sugar moieties to this compound.
Esterification: Formation of ester bonds within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolyzation: Typically involves the use of acidic or basic conditions.
Glycosylation: Requires glycosyl donors and catalysts like silver triflate.
Esterification: Utilizes carboxylic acids and alcohols in the presence of acid catalysts.
Major Products
The major products formed from these reactions include various metabolites such as gastrodin, isobutylmalic acid, and gymnoside I .
Scientific Research Applications
Militarine has a wide range of scientific research applications:
Comparison with Similar Compounds
Militarine is unique compared to other similar compounds due to its diverse pharmacological properties and wide range of applications. Similar compounds include:
Gastrodin: Known for its neuroprotective effects.
Isobutylmalic Acid: Involved in metabolic pathways.
Gymnoside I: Another metabolite with significant biological activity.
This compound stands out due to its comprehensive impact on both plant and human health, making it a valuable compound for further research and development.
Properties
IUPAC Name |
bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-hydroxy-2-(2-methylpropyl)butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O17/c1-17(2)11-34(45,33(44)47-16-19-5-9-21(10-6-19)49-32-30(43)28(41)26(39)23(14-36)51-32)12-24(37)46-15-18-3-7-20(8-4-18)48-31-29(42)27(40)25(38)22(13-35)50-31/h3-10,17,22-23,25-32,35-36,38-43,45H,11-16H2,1-2H3/t22-,23-,25-,26-,27+,28+,29-,30-,31-,32-,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNUDXCKVPLQBI-KIQVUASESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973710 | |
| Record name | Bis{[4-(hexopyranosyloxy)phenyl]methyl} 2-hydroxy-2-(2-methylpropyl)butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
726.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58139-23-4 | |
| Record name | Militarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis{[4-(hexopyranosyloxy)phenyl]methyl} 2-hydroxy-2-(2-methylpropyl)butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of militarine?
A1: this compound's molecular formula is C34H42O16, and its molecular weight is 726.68 g/mol. [, ]
Q2: Are there any available spectroscopic data for this compound?
A2: Yes, researchers commonly use various spectroscopic techniques, including UV, IR, EI-MS, positive and negative FAB-MS, APCI-MS, 1H NMR, 13C NMR, DEPT, 1H-1H COSY, HMQC, and HMBC, to elucidate the structure of this compound and related compounds. [, , ]
Q3: What is the metabolic fate of this compound in vivo?
A3: Studies in rats have identified up to 71 metabolites of this compound, with hydrolysis being a primary metabolic pathway. [] This process leads to the formation of p-hydroxybenzyl alcohol (HBA) and other metabolites. []
Q4: Does this compound demonstrate enterohepatic circulation?
A4: While not directly observed with this compound, one of its metabolites, α-isobutylmalic acid, exhibited a double-peak blood concentration-time curve after oral administration in rats, suggesting potential enterohepatic circulation or metabolic conversion. []
Q5: How does the pharmacokinetic profile of this compound compare to its metabolites?
A5: this compound exhibits a shorter Tmax and lower AUC compared to its metabolites gastrodin and α-isobutylmalic acid, indicating rapid metabolism in vivo. [, ]
Q6: What are the reported biological activities of this compound?
A6: Research suggests that this compound may possess neuroprotective effects []. In rat models, this compound administration has been associated with improved white matter damage and cognitive impairment induced by chronic cerebral hypoperfusion. []
Q7: What in vitro models have been used to study this compound's effects?
A7: Researchers have utilized RAW 264.7 macrophage cells to investigate the inhibitory effects of this compound and related compounds on NO production. []
Q8: Does this compound exhibit antibacterial activity?
A8: While this compound itself has not shown significant antibacterial activity, some phenanthrene compounds isolated alongside this compound from Bletilla striata, specifically compounds 3 and 4 in one study [], exhibited moderate activity against Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Bacillus subtilis.
Q9: What analytical techniques are commonly employed for this compound analysis?
A9: High-performance liquid chromatography (HPLC) coupled with various detection methods, including diode array detection (DAD), mass spectrometry (MS), and tandem mass spectrometry (MS/MS), are frequently used for the qualitative and quantitative analysis of this compound and other active ingredients in Bletilla striata. [, , , , , , , ]
Q10: Are there any specific considerations for the extraction and isolation of this compound?
A10: Due to the high polarity of this compound and related benzyl ester glucosides, efficient extraction and isolation methods are crucial. Techniques such as elution-extrusion counter-current chromatography (EECCC) have been successfully applied for this purpose. []
Q11: How stable are Zijin Tougu sprays, a traditional Chinese medicine containing this compound, under different storage conditions?
A11: Studies evaluating Zijin Tougu sprays have demonstrated good stability during accelerated stability testing and long-term storage at room temperature. []
Q12: Does the extraction method influence the quality and stability of preparations containing this compound?
A12: Yes, studies suggest that ethanol percolation extraction yields Zijin Tougu sprays with superior quality attributes compared to other extraction methods, including ethanol refluxing, water boiling, and maceration. []
Q13: What approaches are used for quality control of Bletilla striata containing this compound?
A13: Researchers have established HPLC fingerprints to assess batch-to-batch consistency of Bletilla striata extracts and identify potential marker compounds, including this compound. [, ]
Q14: Are there variations in the content of this compound in Bletilla striata from different geographical locations?
A14: Yes, studies have shown that the content of this compound can vary significantly depending on the geographical origin of the Bletilla striata plant material. [, , , ]
Q15: What resources are available for researchers interested in studying this compound?
A15: Researchers utilize various online databases, such as KEGG, GO, and STRING, to analyze metabolomic data, identify potential targets, and predict the therapeutic mechanisms of action of this compound and related compounds. []
Q16: When were loroglossine and this compound first isolated and their structures elucidated?
A16: Loroglossine and this compound were first isolated and their structures determined from Orchis militaris L. in a study published in 1974. []
Q17: What are some of the key milestones in this compound research?
A17: Key milestones include the isolation and structural elucidation of this compound, the development of analytical methods for its quantification, and the exploration of its pharmacological activities in vitro and in vivo. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


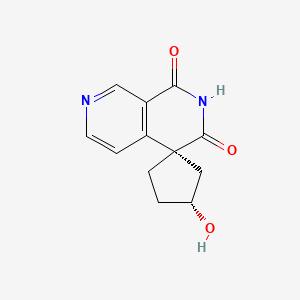
![4-[(3S,3aR,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol](/img/structure/B1201816.png)

![5-Acetyloxy-2-[[cyclohexyl(oxo)methyl]amino]benzoic acid](/img/structure/B1201820.png)

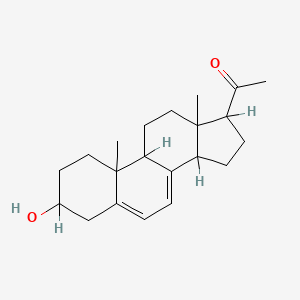
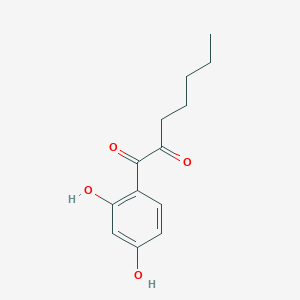
![(17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraen-4-one](/img/structure/B1201831.png)
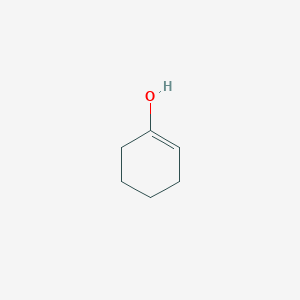
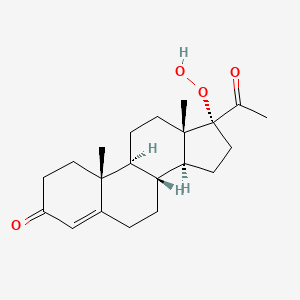

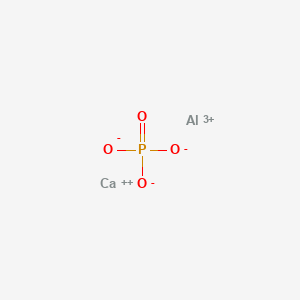
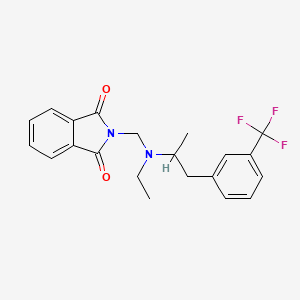
![trisodium;5-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B1201841.png)
